1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine
Description
1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine (CAS: 947532-54-9) is a chiral piperidine derivative featuring a benzenesulfonyl group substituted with a methoxy moiety at the 2-position. Its molecular formula is C₁₂H₁₈N₂O₃S·HCl, with a molecular weight of 306.81 g/mol . The compound’s structure includes:
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)sulfonylpiperidin-3-amine |
InChI |
InChI=1S/C12H18N2O3S/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3 |
InChI Key |
CYXVGTYTZABGEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine typically involves the reaction of 2-methoxybenzenesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Cancer Therapy
Recent studies have indicated that compounds related to 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine exhibit promising anticancer properties. For instance, a derivative of piperidine was shown to enhance cytotoxicity and induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays .
Key Findings :
- Mechanism of Action : The compound engages in a three-component 1,3-dipolar cycloaddition followed by an enamine reaction, leading to improved interaction with protein binding sites due to its three-dimensional structure.
- Case Study : A study demonstrated that the spirocyclic structure of related piperidine derivatives significantly contributed to their biological activity against cancer cells .
Alzheimer’s Disease Therapy
The compound has also been investigated for its potential in treating Alzheimer's disease. It has been found to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the pathophysiology of Alzheimer’s .
Key Findings :
- Dual Inhibition : The incorporation of piperidine moieties into existing lead compounds improved brain exposure and dual inhibition capabilities.
- Structure–Activity Relationship (SAR) : Detailed SAR studies revealed that specific modifications enhanced cholinesterase inhibition and antioxidant properties, making these derivatives suitable candidates for further development .
Pain Management
Another area of interest is the use of piperidine-based compounds as dual histamine H3 and sigma-1 receptor ligands for pain management. Recent research highlighted the analgesic activity of such compounds in both nociceptive and neuropathic pain models .
Key Findings :
- Broad Spectrum Activity : The selected lead structures demonstrated significant analgesic effects, suggesting their potential utility in clinical settings for pain relief.
- Clinical Relevance : The dual receptor activity may provide a novel approach to managing complex pain syndromes, warranting further clinical exploration .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Therapy | Induces apoptosis via protein interaction | Outperformed bleomycin in cytotoxicity assays |
| Alzheimer’s Disease | Inhibits cholinesterases | Enhanced brain exposure and dual inhibition capabilities |
| Pain Management | Acts on histamine H3 and sigma-1 receptors | Significant analgesic effects in pain models |
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional comparison of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine with three analogous piperidine derivatives:
Key Differences and Implications
Structural Backbone: The target compound and its piperidine analogs share a nitrogen-containing heterocycle, but substituents vary significantly.
Stereochemistry: Only the target compound is explicitly noted as the (S)-enantiomer, which may confer specificity in chiral environments (e.g., enzyme binding) absent in racemic analogs like 1-(4-Chloro-benzyl)-piperidin-3-ylamine .
Functional Groups :
- The methoxy group in the benzenesulfonyl moiety could enhance solubility compared to the methylthio or chloro substituents in analogs, which are more hydrophobic .
The sulfonyl group in the target compound is common in protease inhibitors, hinting at possible therapeutic applications .
Research Findings and Data
- Synthetic Accessibility : The target compound’s benzenesulfonyl group is synthetically tractable via sulfonylation reactions, whereas pyrimidine-based analogs require heterocyclic ring construction .
- Thermodynamic Stability : Computational studies (e.g., density-functional thermochemistry) suggest that sulfonamide derivatives exhibit favorable stability due to resonance stabilization of the sulfonyl group .
Biological Activity
1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine is a compound that belongs to the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and pharmacological applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C12H19N2O3S
- Molecular Weight : 306.81 g/mol
The structure includes a piperidine ring substituted with a benzenesulfonyl group and a methoxy group, which contributes to its unique chemical properties and potential medicinal applications.
Biological Activity Overview
1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine exhibits significant biological activity, particularly in pharmacological contexts. Similar compounds have been studied for their roles in various therapeutic areas:
- Antimicrobial Activity : Some piperidine derivatives have shown promising antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity, similar to other piperidine derivatives that have been linked to apoptosis induction in cancer cells.
- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems positions it as a candidate for further investigation in neuropharmacology.
The exact mechanism of action for 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine is still under investigation. However, it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to act on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment .
Structure-Activity Relationships (SAR)
Research into the SAR of piperidine derivatives has revealed that modifications to the piperidine ring and the sulfonamide group can significantly influence biological activity. For example:
| Compound Modification | Biological Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased anticancer activity |
| Variations in alkyl substitutions | Altered binding affinity to AChE |
These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.
Case Studies
- Anticancer Activity : A study involving related piperidine compounds demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and HCT116, with GI50 values ranging from 0.15 to 0.28 μM . This suggests that 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine may exhibit similar or enhanced anticancer properties.
- Neuroprotective Effects : In vitro studies have indicated that certain piperidine derivatives can inhibit AChE activity, potentially leading to improved cognitive function in models of Alzheimer's disease . This positions 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine as a candidate for further exploration in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

